4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate
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Overview
Description
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate is a complex organic compound characterized by its unique structural components It consists of a pyrimidinyl group substituted with a dimethoxymethyl moiety, linked to a phenyl ring, which is further connected to a nitrobenzenecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinyl Intermediate: The starting material, 2-chloropyrimidine, undergoes a nucleophilic substitution reaction with dimethoxymethane in the presence of a base such as sodium hydride to form 4-(dimethoxymethyl)-2-pyrimidine.
Coupling with Phenyl Ring: The intermediate is then coupled with a phenylboronic acid derivative using a palladium-catalyzed Suzuki coupling reaction to form 4-[4-(dimethoxymethyl)-2-pyrimidinyl]phenyl.
Esterification: The final step involves the esterification of the phenyl derivative with 4-nitrobenzenecarboxylic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger volumes of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The dimethoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrimidinyl and phenyl rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) or nucleophiles like amines can be used under appropriate conditions.
Major Products
Oxidation: Products may include 4-[4-(formyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate.
Reduction: Products may include 4-[4-(dimethoxymethyl)-2-pyrimidinyl]phenyl 4-aminobenzenecarboxylate.
Substitution: Products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethoxymethyl and nitro groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Methoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate
- 4-[4-(Ethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate
- 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-aminobenzenecarboxylate
Uniqueness
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate is unique due to the presence of both the dimethoxymethyl and nitro groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-27-20(28-2)17-11-12-21-18(22-17)13-5-9-16(10-6-13)29-19(24)14-3-7-15(8-4-14)23(25)26/h3-12,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPZKWXMHTYUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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